Ganoderiol F

Übersicht

Beschreibung

Ganoderiol F is a triterpenoid compound isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. This compound has garnered significant attention due to its potent cytotoxic and antitumor properties. This compound is part of a larger family of lanostane-type triterpenoids, which are known for their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ganoderiol F can be isolated from Ganoderma lucidum through a series of extraction and purification processes. The typical method involves the following steps:

Extraction: The fruiting bodies of Ganoderma lucidum are dried and powdered. The powder is then subjected to solvent extraction using ethanol or methanol.

Fractionation: The crude extract is fractionated using solvents of varying polarity, such as petroleum ether, ethyl acetate, and n-butanol.

Purification: The fractions are further purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC) and column chromatography, to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by the extraction and purification processes mentioned above. Advances in biotechnological methods, such as submerged fermentation, have also been explored to enhance the yield of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Ganoderiol F undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ganodermatriol.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed:

Oxidation: Ganodermatriol

Reduction: Modified triterpenoids with altered functional groups

Substitution: Derivatives of this compound with new functional groups

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ganoderiol F has been extensively studied for its potential applications across various domains:

Cancer Research

- Mechanism of Action : this compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting CDK4/CDK6 activity. This action prevents the transition from the G1 phase to the S phase of the cell cycle .

- Case Study : In a study involving MDA-MB-231 breast cancer cells, this compound was shown to up-regulate pro-apoptotic factors like Foxo3 while down-regulating anti-apoptotic proteins such as c-Myc and Bcl-2 .

Antimicrobial Properties

- Activity Against Pathogens : Research indicates that this compound exhibits antimicrobial effects, including activity against human immunodeficiency virus (HIV) protease and other pathogens . Its IC50 values against HIV protease range from 20-40 µM, showcasing its potential as an antiviral agent .

Biochemical Studies

- Cellular Effects : The compound influences various cellular pathways, impacting gene expression and cellular metabolism. It has been utilized as a model compound for studying triterpenoid synthesis and reactions .

Nutraceutical Development

- Health Benefits : Due to its health-promoting properties, this compound is being explored for incorporation into nutraceuticals and functional foods aimed at enhancing health and preventing diseases .

Pharmacokinetics and Biochemical Properties

The pharmacokinetics of this compound have been studied in animal models, revealing its absorption and metabolic pathways. It interacts with various enzymes and proteins crucial for cell cycle progression .

Future Perspectives

Research on this compound continues to expand, with ongoing studies aimed at elucidating its full potential in cancer therapy and other therapeutic areas. The compound's ability to modulate critical cellular pathways suggests it could be a valuable addition to current treatment regimens for various cancers.

Wirkmechanismus

Ganoderiol F exerts its effects through multiple molecular targets and pathways:

Apoptosis Induction: It up-regulates pro-apoptotic factors such as Foxo3 and down-regulates anti-apoptotic factors like c-Myc, Bcl-2, and Bcl-w, resulting in apoptosis in cancer cells.

Inhibition of Protein Kinase C: this compound inhibits protein kinase C activity, which is involved in various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ganoderiol F is unique among triterpenoids due to its specific molecular structure and biological activities. Similar compounds include:

Ganoderic Acid: Another triterpenoid from Ganoderma lucidum with anticancer and hepatoprotective properties.

Ganodermanontriol: Known for its anti-invasive properties in cancer cells.

Ganoderol B: Exhibits androgen receptor binding and growth inhibition in prostate cancer cells.

Biologische Aktivität

Ganoderiol F, a tetracyclic triterpene isolated from various species of the Ganoderma genus, particularly Ganoderma leucocontextum and Ganoderma amboinense, has garnered significant attention for its diverse biological activities, especially in cancer therapy. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

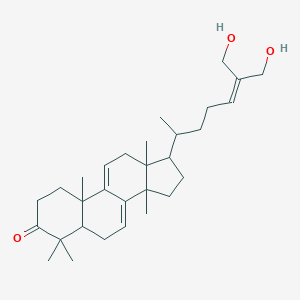

This compound is characterized by its unique tetracyclic structure, which is typical of triterpenes derived from fungi. Its molecular formula is C30H50O3, and it exhibits a range of pharmacological properties that contribute to its potential therapeutic applications.

Anti-Cancer Activity

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines. In studies involving human breast cancer cells (MDA-MB-231), this compound triggered cell death through mechanisms involving the down-regulation of anti-apoptotic proteins such as Bcl-2 and c-Myc, while up-regulating pro-apoptotic factors like Foxo3 .

- Cell Cycle Arrest : The compound has been identified to cause cell cycle arrest at the G1 phase by inhibiting key cyclins and cyclin-dependent kinases (CDKs) such as cyclin D1, CDK4, and CDK6. This was evidenced in experiments where treatment with this compound led to significant reductions in cell proliferation rates in breast cancer models .

- Senescence Induction : In addition to apoptosis, this compound has been reported to induce senescence in certain cancer cell lines (e.g., HepG2) by causing growth arrest and morphological changes indicative of senescent cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.38 | Apoptosis via down-regulation of Bcl-2 |

| HepG2 | 18.61 | Senescence induction |

| K562 | 20.00 | Cell cycle arrest |

In Vivo Studies

In vivo studies utilizing murine models have demonstrated the efficacy of this compound in reducing tumor growth. Mice injected with 4T1 breast cancer cells showed significant tumor size reduction when treated with ethanol extracts containing this compound. The treatment resulted in a marked decrease in tumor weight compared to control groups .

Pharmacokinetics

Research on the metabolism and pharmacokinetics of this compound indicates that it is rapidly absorbed and metabolized in vivo. Studies have shown that after administration in rats, this compound exhibits a relatively short half-life but maintains significant bioactivity due to its potent cytotoxic properties against various cancer cell lines .

Potential Applications

Given its robust biological activities, this compound holds promise for development as an anti-cancer therapeutic agent. Its ability to induce apoptosis and senescence selectively in cancer cells while sparing normal cells positions it as a candidate for further clinical exploration.

Case Studies

- Breast Cancer : A study highlighted the effects of this compound on MDA-MB-231 cells, demonstrating its potential as a CDK4/CDK6 inhibitor, which could be leveraged for breast cancer treatment .

- Liver Cancer : In another case study involving HepG2 cells, this compound was shown to effectively inhibit cell proliferation and induce senescence, suggesting its applicability in hepatocellular carcinoma therapies .

Eigenschaften

IUPAC Name |

17-[7-hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25,31-32H,7-8,11-12,14-19H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGJXXNUVVQEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ganoderiol F | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

114567-47-4 | |

| Record name | Ganoderiol F | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116 - 120 °C | |

| Record name | Ganoderiol F | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ganoderiol F and where is it found?

A1: this compound is a lanostane-type triterpenoid found in the fruiting bodies of the Ganoderma lucidum mushroom, also known as the Reishi mushroom. []

Q2: How does this compound exert its anti-cancer effects?

A2: this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Specifically, it downregulates the expression of cyclin D, CDK4, CDK6, cyclin E, and CDK2, leading to cell cycle arrest in the G1 phase. [] It also upregulates pro-apoptotic Foxo3 and downregulates anti-apoptotic c-Myc, Bcl-2, and Bcl-w, contributing to apoptosis. [] These findings suggest that this compound may serve as a potential CDK4/CDK6 inhibitor for breast cancer therapy. []

Q3: Does this compound affect multidrug resistance in cancer cells?

A3: Yes, this compound has demonstrated the ability to reverse multidrug resistance in human oral epidermoid carcinoma cell line KBv200 to doxorubicin. [] It achieves this by inhibiting the P-glycoprotein transport function, thereby increasing the intracellular accumulation of doxorubicin. [] Interestingly, this compound doesn't alter the expression levels of P-glycoprotein. []

Q4: What is the impact of the number of hydroxymethyl groups on the anti-complement activity of this compound and related compounds?

A4: Research indicates that increasing the number of hydroxymethyl groups on the side chain of this compound and related triterpene alcohols enhances their anti-complement activity against the classical pathway of the complement system. [] This suggests a structure-activity relationship between the number of hydroxymethyl groups and the potency of these compounds as anti-complement agents. []

Q5: Has this compound shown activity against human immunodeficiency virus (HIV)?

A5: Yes, this compound has demonstrated inhibitory activity against HIV-1 protease with IC50 values ranging from 20 to 40 μM. [] This suggests that it could potentially be developed as an anti-HIV agent. []

Q6: Does this compound have any neuroprotective properties?

A6: Yes, this compound was identified as one of six Aβ42 fibril disintegrators from Ganoderma lucidum using a ligand fishing method. [] It demonstrated neuroprotective effects by mitigating Aβ42-induced neurotoxicity in vitro and alleviating Aβ42-induced cognitive dysfunction and hippocampus neuron loss in vivo. []

Q7: Are there any computational studies exploring the potential of this compound as a drug candidate?

A7: Yes, computational studies have been conducted to investigate the interaction of this compound with aspartic protease enzymes of HIV-1 and plasmepsin I, a target for anti-malaria drugs. [, ] Molecular docking simulations revealed that this compound exhibits a higher affinity for HIV-1 protease compared to plasmepsin I. [] These findings suggest its potential for development as both an anti-HIV and anti-malaria agent. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.